molecular formula C16H15FO2 B017846 Flurbiprofen methyl ester CAS No. 66202-86-6

Flurbiprofen methyl ester

Cat. No. B017846
Key on ui cas rn: 66202-86-6
M. Wt: 258.29 g/mol
InChI Key: CPJBKHZROFMSQM-UHFFFAOYSA-N
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Patent
US06100260

Procedure details

2-(2-Fluoro-biphenyl-4-yl)-propionic acid (104.2 g) was dissolved in methanol (410 ml) and then conc. sulfuric acid (60.2 g) was added, after which the resulting mixture was stirred at 40° C. for 2.5 hours. The mixture was cooled to room temperature, diluted with toluene, then neutralized with a saturated aqueous sodium bicarbonate solution, and thereafter subjected to extraction with ethyl acetate. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure, to obtain methyl 2-(2-fluoro-biphenyl-4-yl)-propionate (110.2 g).
Quantity
104.2 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.S(=O)(=O)(O)O.[C:24](=O)(O)[O-].[Na+]>CO.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[C:9]([O:11][CH3:24])=[O:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
104.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1
Name
Quantity
410 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
after which the resulting mixture was stirred at 40° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C(=O)OC)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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